1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Overview
Description
. This compound is characterized by its indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a propanone group attached to the indane structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of indane with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation of Indane Derivatives: Another approach involves the oxidation of 5-indanyl alcohol using oxidizing agents like chromium trioxide in acetic acid.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-5-yl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can be compared with similar compounds such as:
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHULFGKSFGDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363236 | |
Record name | 1-(2,3-dihydro-1H-inden-5-yl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63998-49-2 | |
Record name | 1-(2,3-dihydro-1H-inden-5-yl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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